molecular formula C16H17NO3 B1532925 Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate CAS No. 774576-73-7

Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate

Cat. No.: B1532925
CAS No.: 774576-73-7
M. Wt: 271.31 g/mol
InChI Key: VIGOCDAQVFXZIR-JSGCOSHPSA-N
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Description

Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative featuring a 1-naphthyloxy substituent at the C4 position and a methyl ester group at the C2 position.

Properties

IUPAC Name

methyl (2S,4S)-4-naphthalen-1-yloxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-16(18)14-9-12(10-17-14)20-15-8-4-6-11-5-2-3-7-13(11)15/h2-8,12,14,17H,9-10H2,1H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGOCDAQVFXZIR-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation and Alkylation of the 4-Hydroxy Group

A key step is the activation of the 4-hydroxyl group to enable nucleophilic substitution with 1-naphthyl derivatives:

  • Strong Base Activation: The hydroxyl group is deprotonated using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form the corresponding sodium or lithium alkoxide. This alkoxide is a potent nucleophile for subsequent alkylation.

  • Phase Transfer Catalysis: The alkoxide intermediate reacts with an alkylating reagent (e.g., 1-naphthyl halide or sulfonate ester) in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to enhance reaction rates and yields.

  • Reaction Conditions: Typical conditions involve stirring at controlled temperatures (often room temperature to mild heating), followed by quenching with acetic acid and aqueous workup to isolate the product.

Protection and Deprotection Protocols

  • Protecting Groups: Nitrogen protection is commonly achieved using tert-butoxycarbonyl (Boc) groups, and carboxyl groups may be protected as tert-butyl esters or other suitable esters during intermediate steps to prevent side reactions.

  • Deprotection: After alkylation, protecting groups are removed under acidic conditions (e.g., treatment with 2M HCl in acetonitrile) to yield the free pyrrolidinecarboxylate. Deprotection is carefully controlled to avoid racemization.

Stereochemical Considerations

  • The synthesis maintains the stereochemistry at the 2S and 4S positions by starting from enantiomerically pure hydroxy-pyrrolidine precursors and performing alkylation under conditions that avoid racemization.

  • Catalytic hydrogenation of double bonds in intermediates can yield cis isomers selectively when starting from single enantiomers, preserving stereochemical integrity.

Representative Preparation Example (Summarized)

Step Reagents/Conditions Outcome/Yield Notes
1. Preparation of N-Boc-(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid Starting from L-proline derivatives, Boc protection, aqueous workup White solid, ~92% yield Verified by optical rotation and spectroscopy
2. Conversion to di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate Tosyl chloride, 4-dimethylaminopyridine catalyst, heating 48 h White solid, 66% yield Activation of hydroxyl as tosylate for nucleophilic substitution
3. Alkylation with 1-naphthyl alkylating agent Sodium hydride or metallic sodium base, phase transfer catalyst, 1-naphthyl halide Formation of 4-(1-naphthyloxy) derivative Reaction at mild temperature, phase transfer catalysis enhances yield
4. Deprotection and methyl ester formation Acidic hydrolysis (2M HCl), methylation if needed Final product, high purity Avoids racemization, confirmed by NMR and optical rotation

Analytical and Spectroscopic Data

  • NMR Spectroscopy: Characteristic multiplets for pyrrolidine ring protons and aromatic signals from the naphthyl group confirm substitution.

  • Optical Rotation: Values consistent with retention of (2S,4S) stereochemistry, e.g., [α]D values closely matching literature references.

  • Mass Spectrometry: Molecular ion peaks consistent with expected molecular weight of methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate confirm product identity.

Summary Table of Key Reaction Parameters

Parameter Details
Starting material (2S,4S)-4-hydroxypyrrolidine-2-carboxylate derivatives (protected)
Hydroxyl activation Sodium hydride, metallic sodium, or n-BuLi
Alkylating agent 1-naphthyl halide or equivalent
Catalyst Phase transfer catalyst (quaternary ammonium salts, PEG)
Solvent THF, ethyl acetate, or mixed aqueous-organic
Temperature 0°C to 50°C, depending on step
Reaction time Several hours to 48 hours (for tosylation)
Deprotection conditions Acidic hydrolysis (2M HCl), mild temperature
Stereochemical outcome Retention of (2S,4S) configuration
Typical yields 60-95% depending on step

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyloxy group, where nucleophiles like halides or amines replace the naphthyloxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyloxy group plays a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: The nitro group () increases hydrogen-bond acceptor capacity (6 vs. 4 in the target), enhancing solubility in polar solvents. Naphthyl vs. Phenyl: The 1-naphthyloxy group in the target compound provides a larger aromatic surface than phenyl derivatives, likely enhancing π-π stacking interactions in biological systems.
  • Salt Forms : Hydrochloride salts (e.g., ) exhibit higher molecular weights and improved crystallinity compared to free bases, influencing pharmacokinetics.

Research Implications

The comparison underscores the importance of substituent selection in tuning physicochemical and biological properties. For instance:

  • The 1-naphthyloxy group in the target compound may offer superior binding affinity in receptor-ligand interactions compared to phenyl derivatives.
  • Chlorination (as in ) could enhance metabolic stability but may introduce toxicity risks requiring further evaluation.

Future studies should focus on:

Stereoselective Synthesis : Optimizing routes to achieve high enantiomeric excess for the target compound.

Structure-Activity Relationships (SAR) : Systematic evaluation of substituent effects on biological targets.

Biological Activity

Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate, a synthetic organic compound, has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, biological effects, and relevant research findings.

  • Chemical Formula: C₁₆H₁₇NO₃
  • Molecular Weight: 271.31 g/mol
  • CAS Number: 774576-73-7
  • MDL Number: MFCD08688295
  • Structure: The compound features a pyrrolidine ring substituted with a naphthyloxy group, which contributes to its unique biological properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets in biological systems. These targets may include:

  • Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors: It can bind to receptors, influencing cellular signaling pathways and physiological responses.
  • Proteins: Interactions with proteins may alter their function, leading to changes in cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

  • Studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects at specific concentrations .

2. Anti-inflammatory Properties

  • The compound has been investigated for its potential to reduce inflammation in vitro. It inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases.

3. Neuroprotective Effects

  • Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylateStructureModerate anticancer activity
Methyl (2S,4S)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylateStructureStronger anti-inflammatory effects
Methyl (2S,4S)-4-(phenoxy)-2-pyrrolidinecarboxylateStructureLimited neuroprotective effects

The presence of the naphthyloxy group in this compound appears to enhance its biological activity compared to other similar compounds.

Case Studies

Case Study 1: Anticancer Activity Assessment
In a laboratory setting, this compound was administered to various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types .

Case Study 2: Neuroprotective Mechanism Exploration
A study focused on the neuroprotective effects of the compound involved treating neuronal cultures with oxidative stress agents. The compound significantly reduced cell death and reactive oxygen species levels compared to controls .

Q & A

Q. What are the key considerations for synthesizing Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate with high enantiomeric purity?

  • Methodological Answer : Achieving high enantiomeric purity requires precise stereochemical control. Key steps include:
  • Chiral Catalysts : Use of asymmetric catalysts (e.g., Cu(I)/bisphosphine complexes) to direct stereochemistry during pyrrolidine ring formation .
  • Protecting Groups : Temporary protection of the pyrrolidine nitrogen with groups like tert-butoxycarbonyl (Boc) to prevent racemization during esterification .
  • Temperature Control : Maintaining low temperatures (0–5°C) during nucleophilic substitution to minimize epimerization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction kinetics while stabilizing intermediates .

Q. How is the stereochemistry of this compound confirmed post-synthesis?

  • Methodological Answer : Stereochemical validation employs:
  • X-ray Crystallography : Definitive determination of absolute configuration via single-crystal analysis .
  • Chiral HPLC : Separation of enantiomers using columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
  • NMR Spectroscopy : Analysis of coupling constants (J values) and NOE correlations to confirm spatial arrangements .

Advanced Research Questions

Q. What experimental strategies can address low yields in the nucleophilic substitution step during synthesis?

  • Methodological Answer : Optimize reaction conditions using:
ParameterStrategyReference
Leaving Group Replace chloride with triflate (-OTf) to enhance reactivity
Base Use non-nucleophilic bases (e.g., DBU) to minimize side reactions
Solvent Switch to DMSO for improved solubility of aromatic intermediates
Catalyst Add catalytic KI to facilitate halide exchange (Finkelstein reaction)

Q. How do structural modifications at the naphthyloxy group influence biological activity?

  • Methodological Answer : Substituent effects are evaluated via:
  • Structure-Activity Relationship (SAR) Studies :
  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance metabolic stability but may reduce membrane permeability due to increased polarity .
  • Bulkier Substituents (e.g., -iPr) : Introduce steric hindrance, potentially altering target binding kinetics .
  • Biological Assays :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets (e.g., proteases) using fluorogenic substrates .
  • Molecular Dynamics Simulations : Predict binding affinities by modeling interactions with active sites .

Q. How should researchers resolve contradictory data on enzyme inhibitory activity across studies?

  • Methodological Answer : Discrepancies arise from variations in assay conditions or compound purity. Mitigation strategies include:
  • Standardized Protocols : Replicate assays under identical conditions (pH, temperature, buffer composition) .
  • Purity Validation : Use HPLC (>98% purity) and mass spectrometry to exclude impurities .
  • Cell Line Isogenicity : Ensure consistent genetic backgrounds in cellular assays to reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.